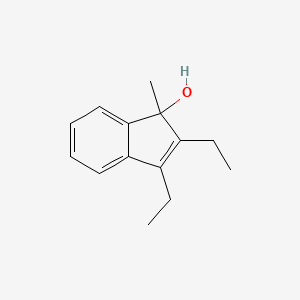
1H-Inden-1-ol, 2,3-diethyl-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-ol, 2,3-diethyl-1-methyl- is an organic compound belonging to the class of indenols It is characterized by the presence of an indene ring system with hydroxyl, ethyl, and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions, which can be achieved using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Inden-1-ol, 2,3-diethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indenols or derivatives.
Applications De Recherche Scientifique
1H-Inden-1-ol, 2,3-diethyl-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Inden-1-ol, 2,3-diethyl-1-methyl- involves its interaction with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The indene ring system provides a stable framework for various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure but with different substituents.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks the hydroxyl group.
1H-Inden-1-ol, 2,3-dihydro-: Lacks the ethyl and methyl groups.
Uniqueness
1H-Inden-1-ol, 2,3-diethyl-1-methyl- is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
117583-04-7 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2,3-diethyl-1-methylinden-1-ol |
InChI |
InChI=1S/C14H18O/c1-4-10-11-8-6-7-9-13(11)14(3,15)12(10)5-2/h6-9,15H,4-5H2,1-3H3 |
Clé InChI |
JRGBTZFHUKLCQT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(C2=CC=CC=C21)(C)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



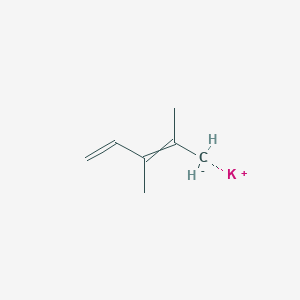
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
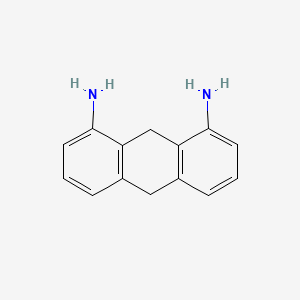

![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
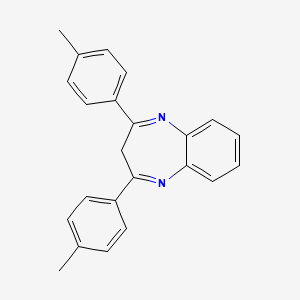
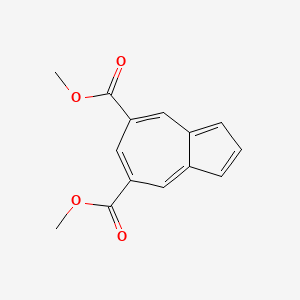

![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
